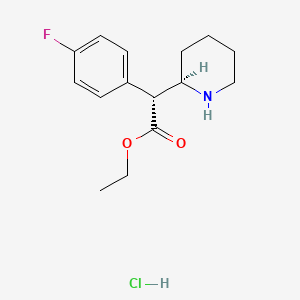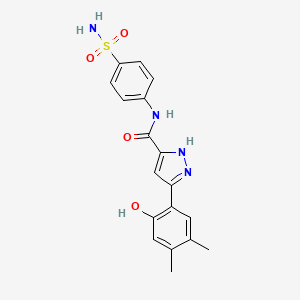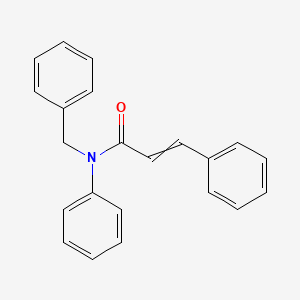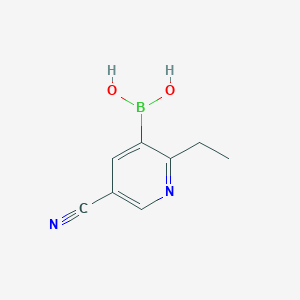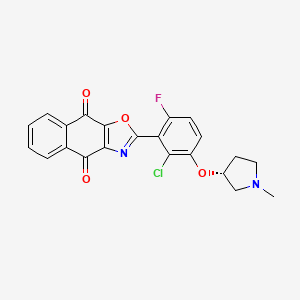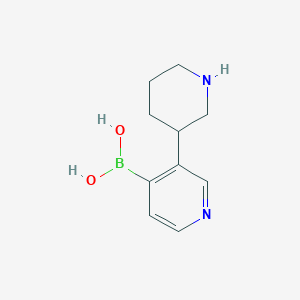
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as triisopropyl borate to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is known to undergo several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The piperidine and pyridine rings can undergo various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles and Electrophiles: For substitution reactions on the pyridine and piperidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.
科学研究应用
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (3-(Piperidin-3-yl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the desired substrate. In biological systems, the boronic acid group can interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid derivative with a pyridine ring, commonly used in similar cross-coupling reactions.
3-Pyridinylboronic Acid: Similar structure but with the boronic acid group attached at a different position on the pyridine ring.
Pyridine-4-boronic Acid Pinacol Ester: A boronic ester derivative used in various synthetic applications.
Uniqueness
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a piperidine and a pyridine ring, which provides additional sites for functionalization and enhances its versatility in chemical synthesis. This structural feature distinguishes it from other boronic acids and makes it particularly valuable in the development of complex organic molecules.
属性
分子式 |
C10H15BN2O2 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC 名称 |
(3-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)10-3-5-13-7-9(10)8-2-1-4-12-6-8/h3,5,7-8,12,14-15H,1-2,4,6H2 |
InChI 键 |
DNVCWOHOWWOIPO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NC=C1)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


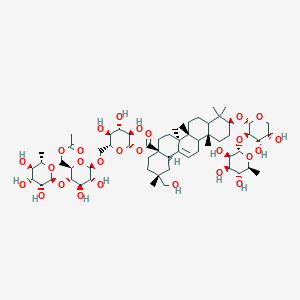
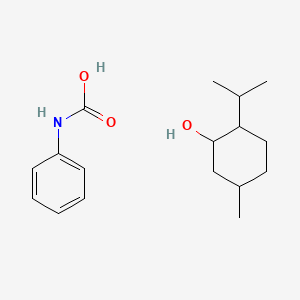
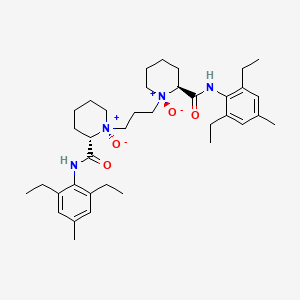
![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
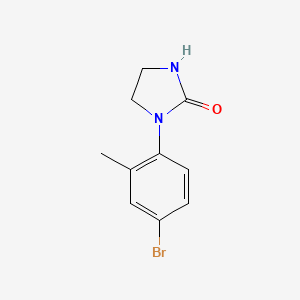
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)
